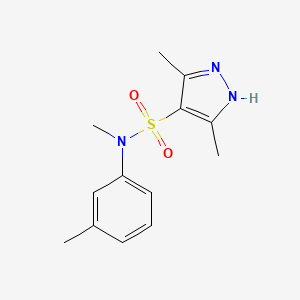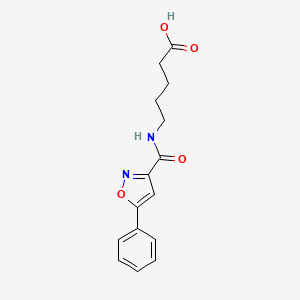
N,3,5-trimethyl-N-(3-methylphenyl)-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,3,5-trimethyl-N-(3-methylphenyl)-1H-pyrazole-4-sulfonamide is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative and has been synthesized using various methods. This compound has been found to have a wide range of biochemical and physiological effects, making it an important molecule in the field of pharmacology and medicinal chemistry.
Mechanism of Action
The mechanism of action of N,3,5-trimethyl-N-(3-methylphenyl)-1H-pyrazole-4-sulfonamide is not well understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and pain sensation. Inhibition of COX-2 enzyme results in the reduction of inflammation and pain.
Biochemical and physiological effects:
N,3,5-trimethyl-N-(3-methylphenyl)-1H-pyrazole-4-sulfonamide has been found to have various biochemical and physiological effects. It has been reported to have anti-inflammatory, analgesic, and antipyretic effects. It has also been found to have antitumor and antifungal activities. It has been used as a lead compound for the development of new drugs.
Advantages and Limitations for Lab Experiments
N,3,5-trimethyl-N-(3-methylphenyl)-1H-pyrazole-4-sulfonamide has several advantages for lab experiments. It is readily available and can be synthesized using various methods. It has a well-defined structure and has been extensively studied for its biological activities. However, it also has some limitations. It has poor solubility in water, which can make it difficult to use in some experiments. It also has potential toxicity, which should be considered when using it in experiments.
Future Directions
There are several future directions for the study of N,3,5-trimethyl-N-(3-methylphenyl)-1H-pyrazole-4-sulfonamide. One of the directions is the development of new drugs based on its structure. It has been used as a lead compound for the development of new drugs with improved pharmacological properties. Another direction is the study of its mechanism of action. The mechanism of action of N,3,5-trimethyl-N-(3-methylphenyl)-1H-pyrazole-4-sulfonamide is not well understood, and further studies can provide insights into its biological activities. Additionally, the study of its potential toxicity and safety profile can provide important information for its use in clinical settings.
Synthesis Methods
N,3,5-trimethyl-N-(3-methylphenyl)-1H-pyrazole-4-sulfonamide can be synthesized using various methods. One of the commonly used methods is the reaction of 3-methylbenzenesulfonyl chloride with 3,5-dimethylpyrazole in the presence of a base. This reaction results in the formation of N,3,5-trimethyl-N-(3-methylphenyl)-1H-pyrazole-4-sulfonamide. Other methods such as the reaction of 3,5-dimethylpyrazole with chlorosulfonic acid followed by reaction with 3-methylphenylamine have also been reported.
Scientific Research Applications
N,3,5-trimethyl-N-(3-methylphenyl)-1H-pyrazole-4-sulfonamide has been extensively used in scientific research as a pharmacological tool. It has been found to have a wide range of biological activities such as anti-inflammatory, analgesic, and antipyretic effects. It has also been reported to have antitumor and antifungal activities. It has been used as a lead compound for the development of new drugs.
properties
IUPAC Name |
N,3,5-trimethyl-N-(3-methylphenyl)-1H-pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-9-6-5-7-12(8-9)16(4)19(17,18)13-10(2)14-15-11(13)3/h5-8H,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGTYUCOECGACS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)S(=O)(=O)C2=C(NN=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,3,5-trimethyl-N-(3-methylphenyl)-1H-pyrazole-4-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-methoxy-N-methylanilino)methyl]furan-3-carboxylic acid](/img/structure/B7590315.png)

![5-[(2-methoxy-N-methylanilino)methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B7590324.png)
![2-[3-[[2-(Cyclohexen-1-yl)acetyl]amino]phenyl]acetic acid](/img/structure/B7590341.png)
![1-[4-(Propan-2-yloxymethyl)benzoyl]-1,4-diazepan-5-one](/img/structure/B7590346.png)
![4-[(4-Fluorophenyl)-methylcarbamoyl]benzoic acid](/img/structure/B7590350.png)
![2-[3-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]phenyl]acetic acid](/img/structure/B7590368.png)

![2-[3-[(2,4-Dimethyl-1,3-thiazole-5-carbonyl)amino]phenyl]acetic acid](/img/structure/B7590374.png)
![2-[(2,5-Difluorophenyl)sulfonyl-(2-methylpropyl)amino]acetic acid](/img/structure/B7590407.png)
![1-(1,3,4,6,7,8,9,9a-Octahydropyrido[1,2-a]pyrazin-2-yl)-2-methoxyethanone](/img/structure/B7590409.png)
![2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]-(2-methylpropyl)amino]acetic acid](/img/structure/B7590415.png)

